

## Lecozotan Clinical Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lecozotan	
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This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effect profile of **Lecozotan** (SRA-333) as observed in clinical studies. The content is presented in a question-and-answer format to directly address potential inquiries.

# Frequently Asked Questions (FAQs) Q1: What is Lecozotan and its proposed mechanism of action?

**Lecozotan** (formerly SRA-333) is a potent and selective serotonin-1A (5-HT1A) receptor antagonist that was under development for the symptomatic treatment of mild-to-moderate Alzheimer's disease.[1] Its mechanism of action involves blocking presynaptic 5-HT1A autoreceptors, which is believed to enhance the release of key neurotransmitters, acetylcholine and glutamate, in brain regions critical for cognitive processes, such as the hippocampus.[2][3] [4] By potentiating cholinergic and glutamatergic neurotransmission, **Lecozotan** was hypothesized to improve cognitive function in individuals with Alzheimer's disease.[1]

## Q2: What is the overall safety and tolerability profile of Lecozotan from clinical trials?

Based on available data from Phase I and Phase IIb studies, **Lecozotan** was generally reported to be safe and well-tolerated. In Phase I studies involving healthy young and elderly volunteers, **Lecozotan** was well-tolerated at single doses up to 10 mg and multiple doses up to



5 mg twice daily.[1] Two Phase IIb studies in patients with mild-to-moderate Alzheimer's disease also indicated a favorable safety and tolerability profile.[5] However, the development of **Lecozotan** was ultimately discontinued, and detailed results from these later-stage trials have not been fully published.[6][7][8]

## Q3: What were the most frequently reported side effects of Lecozotan in clinical studies?

The most common treatment-emergent adverse events (TEAEs) reported in Phase I clinical trials with healthy volunteers were generally mild to moderate in severity and appeared to be dose-dependent. These side effects were most prominent at the highest doses tested and typically resolved as plasma concentrations of the drug decreased.[1]

Key Adverse Events Observed in Phase I Studies:[1]

- Paraesthesia (tingling or numbness)
- Dizziness
- Visual disturbances
- Headache
- Asthenia (weakness or lack of energy)

No clinically significant alterations in vital signs, electrocardiogram (ECG) parameters, or routine laboratory tests were observed.[1]

#### **Data on Side Effect Profile**

# Table 1: Treatment-Emergent Adverse Events in Phase I Single Ascending Dose (SAD) Study in Healthy Young Subjects



Adverse Event	Placebo (n=6)	Lecozotan 2 mg (n=6)	Lecozotan 5 mg (n=6)	Lecozotan 10 mg (n=6)
Any TEAE	0 (0%)	0 (0%)	3 (50%)	6 (100%)
Dizziness	0 (0%)	0 (0%)	0 (0%)	4 (67%)
Light- headedness/Eup horia	0 (0%)	0 (0%)	0 (0%)	4 (67%)
Paraesthesia	0 (0%)	0 (0%)	0 (0%)	3 (50%)
Abnormal Vision	0 (0%)	0 (0%)	0 (0%)	3 (50%)
Headache	0 (0%)	0 (0%)	3 (50%)	1 (17%)
Asthenia	0 (0%)	0 (0%)	0 (0%)	2 (33%)

Data sourced from a Phase I study in healthy young volunteers.[1] Note: The number of subjects experiencing TEAEs and the number of TEAEs increased with the dose.

Table 2: Summary of Safety Findings from Phase IIb Studies in Alzheimer's Disease Patients

Study Name	Population	Key Safety and Tolerability Findings
Monotherapy 201	Mild-to-moderate Alzheimer's Disease	Lecozotan was demonstrated to be safe and well-tolerated.
Adjunctive therapy 203	Mild-to-moderate Alzheimer's Disease	Lecozotan was demonstrated to be safe and well-tolerated.

Information is based on a poster presentation of two Phase 2b studies.[5] Quantitative data on the incidence of specific adverse events from these studies are not publicly available due to the discontinuation of the drug's development program.

### **Experimental Protocols and Methodologies**



#### **Phase I Clinical Trial Design**

The safety, tolerability, pharmacokinetics, and pharmacodynamics of **Lecozotan** were evaluated in three randomized, double-blind, placebo-controlled, sequential, ascending-dose Phase I studies.[1]

- Single Ascending Dose (SAD) Study:
  - Participants: Healthy young male subjects.
  - Design: Cohorts of subjects received single oral doses of Lecozotan (2, 5, or 10 mg) or placebo.
  - Assessments: Safety evaluations (adverse events, vital signs, ECGs, laboratory tests), full
    pharmacokinetic profiling, and pharmacodynamic assessments. Blood samples for
    pharmacokinetic analysis were collected at predose and at multiple time points up to 48
    hours post-dose.[1]
- Multiple Ascending Dose (MAD) Studies:
  - Participants: Healthy young and elderly subjects of both sexes.
  - Design: Subjects received multiple oral doses of Lecozotan (ranging from 0.1 mg to 5 mg)
     or placebo twice daily (q12h) for 14 days.[1]
  - Assessments: Included safety monitoring, pharmacokinetic analysis at day 1 and day 14 (steady state), and pharmacodynamic evaluations. Trough plasma samples were collected on days 4, 8, and 11 to confirm steady state.[1]

#### **Phase IIb Clinical Trial Design**

Two randomized, double-blind, placebo-controlled Phase IIb studies were conducted to evaluate the efficacy and safety of **Lecozotan** in patients with mild-to-moderate Alzheimer's disease.[5]

Monotherapy 201 Study: Assessed Lecozotan as a standalone treatment.

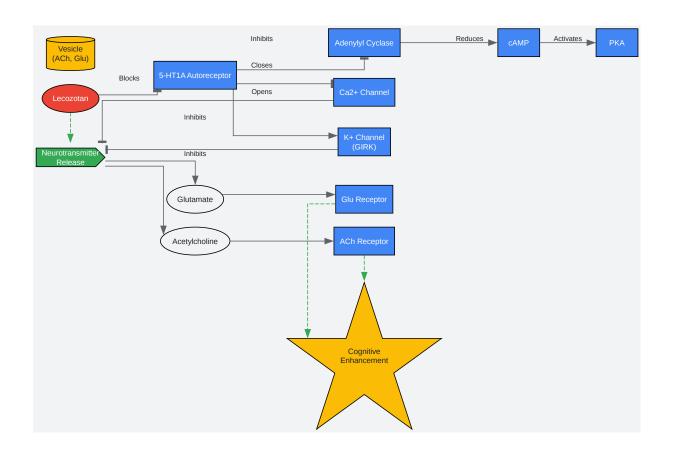


 Adjunctive Therapy 203 Study: Evaluated Lecozotan as an add-on therapy to existing cholinesterase inhibitor treatment.

Further details on the specific methodologies of these Phase IIb trials are limited in publicly available resources.

## Visualizations Signaling Pathway of Lecozotan



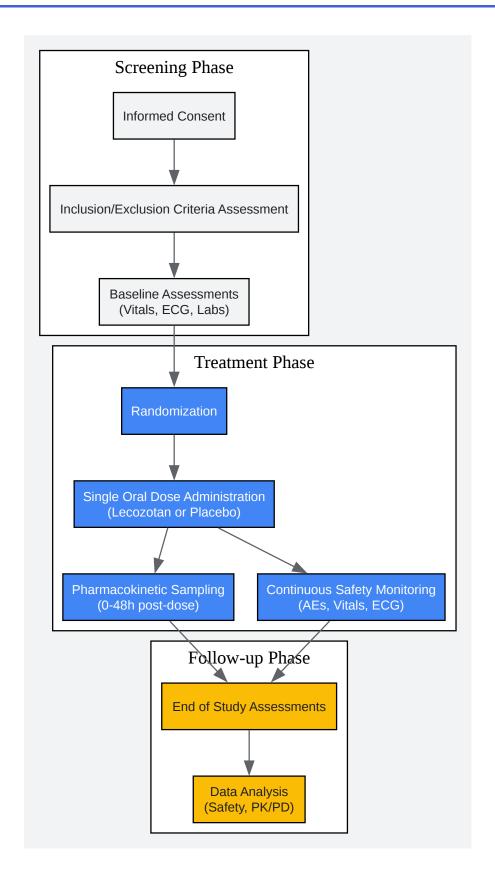


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Caption: Proposed mechanism of **Lecozotan** action.

## Experimental Workflow for a Phase I Single Ascending Dose (SAD) Study





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Caption: Workflow of a Phase I SAD clinical trial.



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- To cite this document: BenchChem. [Lecozotan Clinical Studies: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8752296#side-effect-profile-of-lecozotan-in-clinical-studies]

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